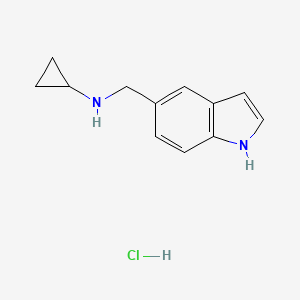![molecular formula C25H25N5O4S B2408833 4-(2-((4-isopropyl-1-(2-méthoxyphényl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acétamido)benzoate de méthyle CAS No. 1105204-88-3](/img/structure/B2408833.png)
4-(2-((4-isopropyl-1-(2-méthoxyphényl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acétamido)benzoate de méthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(2-((4-isopropyl-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)benzoate is a synthetic organic compound notable for its diverse chemical properties and potential applications in scientific research. This compound features several functional groups, including a methoxyphenyl, a pyrazolopyridazinyl moiety, and a thioacetamido linkage, each contributing to its unique reactivity and bioactivity.
Applications De Recherche Scientifique
Chemistry
Catalysis: : The compound can act as a ligand in metal-catalyzed reactions due to its pyrazolopyridazinyl group.
Synthesis: : Used as a building block in the synthesis of more complex molecules.
Biology and Medicine
Drug Development: : Investigated for its potential as a pharmaceutical intermediate due to its unique structural motifs.
Biological Studies: : Used in studies to understand enzyme interactions and receptor binding due to its diverse functional groups.
Industry
Material Science: : Explored in the synthesis of advanced materials due to its potential to form stable complexes.
Mécanisme D'action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body
Mode of Action
It is likely that it interacts with its targets through a series of chemical reactions, possibly involving the formation of covalent bonds or intermolecular forces . The exact nature of these interactions would depend on the specific targets and the chemical structure of the compound.
Biochemical Pathways
The compound may affect various biochemical pathways depending on its targets. For instance, if the compound targets enzymes, it could inhibit or enhance the reactions catalyzed by these enzymes, thereby affecting the associated biochemical pathways . The downstream effects could include changes in the concentrations of certain metabolites or alterations in cellular processes.
Pharmacokinetics
Factors such as the compound’s chemical structure and the characteristics of the biological environment (eg, pH, temperature) would likely influence its pharmacokinetic properties .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its targets and mode of action. These effects could range from changes in enzyme activity to alterations in cell signaling pathways
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. These may include the pH and temperature of the biological environment, the presence of other molecules (e.g., proteins, lipids), and the characteristics of the target cells (e.g., cell type, receptor expression levels) .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(2-((4-isopropyl-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)benzoate generally involves multi-step organic synthesis techniques. Key steps include:
Preparation of 4-isopropyl-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyridazine: : This precursor can be synthesized via a cyclization reaction involving a suitable hydrazine and a diketone.
Thioacetamido Coupling: : The pyrazolopyridazinyl intermediate is reacted with thioacetic acid under basic conditions to introduce the thioacetamido group.
Esterification: : The final methyl ester is formed through an esterification reaction with methanol and a carboxylic acid derivative.
Industrial Production Methods
On an industrial scale, the production process would be optimized for high yield and purity. Key considerations include:
Reaction Scalability: : Using flow chemistry to enhance reaction efficiency.
Purification: : Employing crystallization or chromatography techniques to ensure product purity.
Safety and Environmental Considerations: : Ensuring safe handling of reagents and minimizing waste.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-(2-((4-isopropyl-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)benzoate can undergo various types of reactions, including:
Oxidation: : Introducing oxidizing agents like potassium permanganate can modify the pyrazolopyridazine ring.
Reduction: : Using reductants such as lithium aluminum hydride to selectively reduce functional groups.
Substitution: : Electrophilic or nucleophilic substitutions, especially on the aromatic ring, are common.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, hydrogen peroxide.
Reduction: : Lithium aluminum hydride, sodium borohydride.
Substitution: : Halogenation reagents, nucleophiles such as amines or alcohols.
Major Products
Oxidation: : Often leads to ketone or aldehyde derivatives.
Reduction: : Produces alcohol or alkane derivatives.
Substitution: : Yields various substituted aromatic compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-(2-((4-tert-butyl-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)benzoate: : Similar in structure but with a tert-butyl group instead of isopropyl.
Ethyl 4-(2-((4-isopropyl-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)benzoate: : The ethyl ester analog.
Unique Features
Structural Features: : The specific combination of methoxyphenyl, pyrazolopyridazinyl, and thioacetamido groups.
Reactivity and Bioactivity: : Unique reactivity due to the thioacetamido linkage, enhancing its potential in various applications.
By examining these aspects, one can appreciate the multifaceted nature of methyl 4-(2-((4-isopropyl-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)benzoate and its potential in advancing scientific research.
Propriétés
IUPAC Name |
methyl 4-[[2-[1-(2-methoxyphenyl)-4-propan-2-ylpyrazolo[3,4-d]pyridazin-7-yl]sulfanylacetyl]amino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O4S/c1-15(2)22-18-13-26-30(19-7-5-6-8-20(19)33-3)23(18)24(29-28-22)35-14-21(31)27-17-11-9-16(10-12-17)25(32)34-4/h5-13,15H,14H2,1-4H3,(H,27,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYLZVETYNAZANU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(C2=C1C=NN2C3=CC=CC=C3OC)SCC(=O)NC4=CC=C(C=C4)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(2-Methyl-1,2,4-triazol-3-yl)methyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2408760.png)
![2-(7-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetic acid](/img/structure/B2408761.png)
![N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B2408762.png)
![N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2408764.png)
![2-[4-(6-Tert-butyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-5-methyl-1,3,4-thiadiazole](/img/structure/B2408765.png)
![2H,3H,4H-pyrano[2,3-c]pyridin-6-amine hydrochloride](/img/structure/B2408767.png)
![N-(4-fluorophenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2408768.png)



![6-Methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B2408773.png)
